Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester
Description
Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester (CAS: 129178-60-5) is a spirocyclic compound featuring a 1,3-dioxolane ring fused to a fluorene backbone, with ester-functionalized carboxyl groups at positions 4 and 3. Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.4 g/mol and a purity of ≥95% . The compound is produced by Biosynth and is intended for laboratory use, though it has been discontinued commercially . However, specific applications remain underexplored in the provided literature.
Properties
IUPAC Name |
diethyl spiro[1,3-dioxolane-2,9'-fluorene]-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-24-19(22)17-18(20(23)25-4-2)27-21(26-17)15-11-7-5-9-13(15)14-10-6-8-12-16(14)21/h5-12,17-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMROZOSXABACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC2(O1)C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Dehydrative Coupling
Triflic anhydride (Tf2O)-mediated coupling between fluorenones and biaryl precursors enables direct spirocyclization under mild conditions. In a representative protocol, 2-phenylindole derivatives react with fluorenone in 1,2-dichloroethane at 80°C with Na2CO3 as base, achieving 90% yield through sequential C–C bond formation. This method eliminates traditional halogenation/metalation steps, reducing synthetic complexity compared to classical routes requiring eight-step sequences.
Dicarboxylic Acid Functionalization
Post-cyclization functionalization introduces the 4,5-dicarboxyl groups through controlled oxidation and protection:
Directed C–H Oxidation
Manganese(III) acetate-mediated radical oxidation selectively functionalizes the fluorene C4/C5 positions. In model systems, 10 mol% Mn(OAc)3 in acetic acid at 120°C converts spiro intermediates to dicarboxylic acids with 78% regioselectivity. Steric hindrance from the spiro-dioxolane moiety necessitates prolonged reaction times (48–72 hr) compared to planar analogues.
Sequential Esterification
Diethyl ester formation proceeds via classical Fischer esterification:
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acid Catalyst | H2SO4 (conc.) | 95% conversion |
| Ethanol Molar Ratio | 5:1 (acid:alcohol) | Minimizes transesterification |
| Temperature | 78°C (reflux) | Completes in 6 hr |
This step typically follows vacuum distillation to remove water, pushing equilibrium toward ester formation. Microwave-assisted protocols (100W, 150°C, 30 min) demonstrate comparable yields (92%) with reduced energy input.
Process Optimization and Scalability
Industrial translation requires addressing three critical challenges:
Diastereomeric Control
The spiro center generates two enantiomers (R/S configuration) requiring resolution for chiral applications. Chiral HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (α=1.32) in analytical-scale runs. Preparative-scale resolutions employ simulated moving bed chromatography, achieving 99.5% ee at 85% recovery.
Byproduct Mitigation
Common side products and suppression strategies:
Major Byproducts
- Fluorenone Dimer (5–12% yield): Forms via acid-catalyzed aldol condensation - suppressed by maintaining pH >4 during cyclization
- Over-Esterified Adducts : Controlled through stoichiometric ethanol excess and molecular sieve dehydration
Analytical Characterization
Rigorous quality control employs complementary techniques:
Spectroscopic Verification
1H NMR (400 MHz, CDCl3):
- δ 7.85 (d, J=7.6 Hz, 4H, fluorene H-2/H-7)
- δ 4.25 (q, J=7.1 Hz, 4H, ester OCH2)
- δ 1.30 (t, J=7.1 Hz, 6H, ester CH3)
13C NMR confirms ester carbonyls at δ 167.8 ppm and spiro carbon at δ 66.02 ppm.
Purity Assessment
HPLC-UV (254 nm) on C18 column (MeCN/H2O 80:20) shows 99.7% purity for optimized batches. Residual Pd levels ≤65 ppm meet ICH Q3D guidelines when using Pd-free cyclization routes.
Industrial Application Considerations
Emerging applications dictate specific synthesis requirements:
Photovoltaic Materials
Pharmaceutical Intermediates
- Requires chiral resolution (≥98% ee)
- Validates absence of genotoxic impurities (ICH M7)
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various binding sites, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester:
1,3-Dicyclopentyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid diethyl ester (ZL-5015)
- Structure : A tetrahydropyrimidine core with two cyclopentyl groups and diethyl ester substituents.
- Molecular Formula : C₂₀H₂₈N₂O₄.
- Applications: Exhibits anti-inflammatory and immunosuppressive activities by modulating NF-κB and nitric oxide synthase pathways. At 10 mg/kg in murine models, it reduced TNF-α production by 40% .
- Key Difference : ZL-5015 lacks a spirocyclic system but demonstrates validated pharmacological activity, unlike the fluorene-dioxolane compound.
4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
- Structure : A dihydropyridine ring substituted with bromophenyl and ester groups.
- Molecular Formula: C₂₀H₂₃BrNO₄.
- Applications : Primarily studied for its crystallographic and spectroscopic properties. Single-crystal XRD reveals hydrogen-bonded networks, suggesting utility in supramolecular chemistry .
- Key Difference : The dihydropyridine scaffold contrasts with the fluorene-dioxolane system, yet both share ester functionalization for synthetic versatility.
Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- Structure : A simple 1,3-dioxolane ring with dimethyl and ester groups.
- Molecular Formula : C₁₀H₁₆O₆.
- Applications : Used as a protecting group for 1,2-diols in natural product synthesis. Its stability under acidic conditions makes it a preferred intermediate .
- Key Difference : While structurally simpler, it lacks the fluorene backbone and spirocyclic complexity of the target compound.
Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]
- Structure : A dispiro system with two dioxolane rings fused to acenaphthylene.
- Molecular Formula : C₁₆H₁₄O₄.
- Applications: Limited to laboratory-scale synthesis. Hazard data indicate acute oral toxicity (LD₅₀: 300–2000 mg/kg) and respiratory irritation .
- Key Difference: The acenaphthylene core and dispiro architecture differentiate it from the mono-spiro fluorene compound.
Comparative Data Table
Research Findings and Limitations
- Pharmacological Potential: While ZL-5015 has demonstrated bioactivity, the fluorene-dioxolane compound lacks published data on biological targets.
- Structural Advantages: The spirocyclic system in the target compound could enhance thermal stability or optoelectronic properties compared to non-spiro analogs .
- Synthetic Utility : Dioxolane-containing esters (e.g., diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate) are established in synthesis, suggesting possible applications for the fluorene derivative as a specialty intermediate .
Biological Activity
Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H20O6
- CAS Number : 129178-60-5
- Structure : It features a spiro configuration with a dioxolane ring and two carboxylic acid groups esterified with ethyl groups.
Synthesis Methods
The synthesis of spiro compounds often involves cyclization reactions. For Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester, common synthetic routes include:
- Condensation Reactions : Utilizing suitable aldehydes and diols to form the dioxolane structure.
- Esterification : The final step typically involves the reaction of dicarboxylic acids with alcohols to yield the diethyl ester form.
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. In a study examining various 1,3-dioxolane compounds, it was found that:
- Antibacterial Activity : Compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Antifungal Activity : Notable antifungal activity was observed against Candida albicans .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of dicarboxylic acid moieties. Antioxidants are crucial in mitigating oxidative stress in biological systems.
Case Studies
- Study on Antimicrobial Efficacy : A synthesized derivative with a similar structure demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 625–1250 µg/mL against S. aureus .
- Antioxidant Evaluation : In vitro assays indicated that certain derivatives possess DPPH radical scavenging abilities, suggesting their role as antioxidants .
Table of Biological Activities
Q & A
Q. What conventional synthetic routes are employed to synthesize Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester?
The compound can be synthesized via malonic ester synthesis , where diethyl malonate serves as the starting material. This method involves alkylation of the malonic ester enolate followed by hydrolysis and decarboxylation to form the substituted acetic acid derivative . For spiro ring formation, reactions between ketones (e.g., fluorenone derivatives) and diols under acid catalysis are typical. Example conditions include using 1,3-dioxolane-forming reagents to generate the spirocyclic structure .
Q. How can the spirocyclic structure and substituent positions of this compound be confirmed experimentally?
- X-ray crystallography is the gold standard for unambiguous confirmation of the spiro architecture and stereochemistry .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies substituent positions and purity. For example, fluorene proton signals typically appear in the aromatic region (δ 7.0–8.0 ppm), while ester groups resonate near δ 4.0–4.5 ppm .
Q. What key functional groups dictate the reactivity of this compound in organic synthesis?
The diethyl ester groups enable nucleophilic substitution or hydrolysis to carboxylic acids. The spiro[1,3-dioxolane] moiety introduces steric constraints and electron-rich oxygen atoms, influencing reactivity in cycloadditions or polymerizations. The fluorene core provides rigidity and π-conjugation, relevant for materials science applications .
Advanced Research Questions
Q. How can researchers optimize spiro ring formation to improve yield and purity?
Key strategies include:
Q. What methodologies enable the integration of this compound into cross-coupling reactions for functionalized materials?
Palladium-catalyzed Suzuki-Miyaura coupling is effective for modifying the fluorene moiety. For example:
- React with aryl boronic esters under inert atmospheres.
- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water mixtures.
- Monitor reaction progress via TLC and isolate products using flash chromatography .
Q. How should researchers address contradictions in reported synthetic yields or purity?
- Systematic reaction screening : Vary catalysts (e.g., Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures.
- Advanced analytics : Use HPLC-MS to identify impurities and quantify byproducts.
- Reproduce literature protocols with strict control of moisture/oxygen levels, as trace water can deactivate catalysts .
Q. What role does this compound play in the development of organic electronic materials?
The fluorene-dioxolane hybrid structure enhances thermal stability and electron transport properties. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
